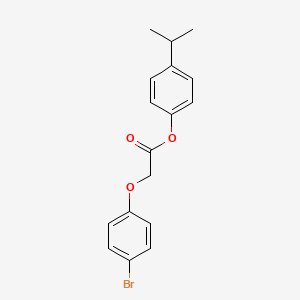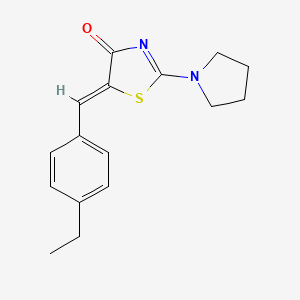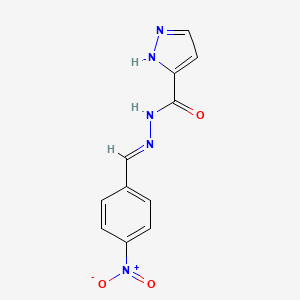![molecular formula C14H17N3O4 B5578147 4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5578147.png)
4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-ol, also known as Ro 20-1724, is a selective phosphodiesterase (PDE) inhibitor. It was first synthesized by Hoffmann-La Roche in 1979 and has since been extensively studied due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Skeletal Muscle Relaxants
Research into compounds with similar structural features has shown significant skeletal muscle relaxant activity. For example, a study on 1-[[[5-(substituted phenyl)-2-oxazolyl]methylene]amino]-2,4-imidazolidinediones highlighted their effectiveness as direct-acting skeletal muscle relaxants, comparable to other compounds in this category. The importance of the oxazole moiety as an isosteric replacement for furan suggests the potential of 4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-ol in similar applications, given its structural relevance (White et al., 1987).
Antimicrobial Activity
The synthesis and evaluation of 1,3,4-oxadiazole derivatives have shown valuable biological effects, including antimicrobial activities. Given the structural similarity, this compound could potentially exhibit similar antimicrobial properties, highlighting its relevance in developing new antimicrobial agents (Jafari et al., 2017).
Synthesis and Computational Analysis of Heterocyclic Hybrids
Benzimidazole-tethered oxazepine hybrids have been synthesized and analyzed for their molecular structure, charge distributions, and nonlinear optical (NLO) properties. The detailed structural and electronic analysis suggests potential applications in materials science, particularly for NLO applications. This implies that compounds like this compound could also be explored for their utility in electronic and photonic devices, given their structural complexity and potential electronic properties (Almansour et al., 2016).
Application in Organic Synthesis
The use of imidazo[1,5-a]pyridine carbenes in organic synthesis, leading to fully substituted furans, showcases the versatility of imidazole derivatives in synthesizing complex organic structures. This application is particularly relevant for the synthesis of compounds with potential pharmaceutical applications, suggesting that this compound could serve as a key intermediate in the synthesis of biologically active molecules (Pan et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Propiedades
IUPAC Name |
(6-hydroxy-1,4-oxazepan-4-yl)-[5-(imidazol-1-ylmethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-11-7-17(5-6-20-9-11)14(19)13-2-1-12(21-13)8-16-4-3-15-10-16/h1-4,10-11,18H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXNQHMLBBHTJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)C2=CC=C(O2)CN3C=CN=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5578068.png)
![3-{2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5578074.png)
![2-(dimethylamino)-6-[(dimethylamino)methylene]-7-phenyl-7,8-dihydro-5(6H)-quinolinone](/img/structure/B5578075.png)
![8-ethoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5578076.png)
![2-[6-(4-fluorophenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5578084.png)


![2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5578117.png)
![N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5578124.png)
![N-ethyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5578129.png)
![N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide](/img/structure/B5578131.png)

![3-[(1,3-benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578136.png)
![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5578143.png)
